N9-Isopropyl-olomoucine
Overview
Description
N9-Isopropyl-olomoucine is a chemical compound with the molecular formula C17H22N6O . It is an inhibitor of CDK1/cyclin B and CDK5/p35 . The compound is used for research purposes and is not intended for diagnostic or therapeutic use .
Physical And Chemical Properties Analysis
N9-Isopropyl-olomoucine has a molecular weight of 326.39600 . The exact physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Biological Cell Detachment and Bioengineering Applications
N9-Isopropyl-olomoucine has shown relevance in bioengineering, particularly with poly(N-isopropyl acrylamide) (pNIPAM) substrates used for the nondestructive release of biological cells and proteins. Applications include studying the extracellular matrix (ECM), cell sheet engineering, tissue transplantation, tumorlike spheroids formation, bioadhesion and bioadsorption studies, and individual cell manipulation or deformation. This demonstrates the compound's versatility in various bioengineering and cellular biology applications (Cooperstein & Canavan, 2010).
Genome Engineering
In the broader scope of genome engineering, N9-Isopropyl-olomoucine may not be directly implicated, but the field has seen significant advancements, such as the development of CRISPR-Cas9 technology. This technology enables editing or modulation of DNA sequences in virtually any organism, which can be foundational for further exploration in genetic research and applications where N9-Isopropyl-olomoucine could be involved (Hsu, Lander, & Zhang, 2014).
Stimuli–Responsive Copolymers in Bioengineering
N9-Isopropyl-olomoucine, in the context of N-isopropylacrylamide copolymers, plays a role in modern macromolecular bioengineering and biotechnology. These materials are particularly important in cell and enzyme immobilization, controlled drug delivery, gene delivery, bioconjugation, and protein dehydration processes. The unique stimuli-responsive behavior and phase transitions of these copolymers highlight the compound's potential in creating advanced bioengineering materials (Rzaev, Dinçer, & Pişkin, 2007).
Synthesis and Application in Drug Development
N9-Isopropyl-olomoucine's synthesis process is critical for its application in drug development. Its efficient synthesis, such as that of olomoucine, is vital for creating libraries of highly substituted purines and related scaffolds, which are essential in pharmacological research and development (Hammarström et al., 2002).
Antimicrobial and Antiviral Properties
Notably, derivatives of N9-Isopropyl-olomoucine, such as olomoucine II, have shown potent inhibitory activity against various human viruses, including herpes simplex virus and human cytomegalovirus. Its ability to inhibit the replication of a broad range of wild-type human viruses suggests potential antiviral applications, offering a new avenue for therapeutic exploration (Holcakova et al., 2010).
Safety And Hazards
Future Directions
While N9-Isopropyl-olomoucine is primarily used for research purposes, it has been cited in a study related to the identification of an oncogenic network with prognostic and therapeutic value in prostate cancer . This suggests potential future directions for the use of this compound in cancer research.
properties
IUPAC Name |
2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c1-12(2)23-11-20-14-15(19-10-13-6-4-3-5-7-13)21-17(18-8-9-24)22-16(14)23/h3-7,11-12,24H,8-10H2,1-2H3,(H2,18,19,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDJEAZLMYPLGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)NCCO)NCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80425015 | |
Record name | N9-ISOPROPYL-OLOMOUCINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80425015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N9-Isopropyl-olomoucine | |
CAS RN |
158982-15-1 | |
Record name | N9-ISOPROPYL-OLOMOUCINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80425015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 158982-15-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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